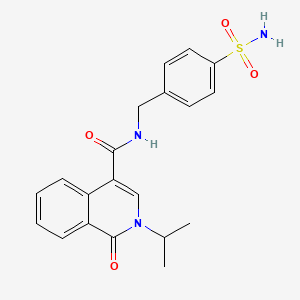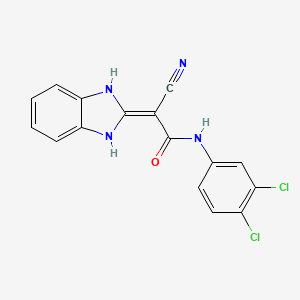![molecular formula C18H22N4O2S2 B11028638 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028638.png)
3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring fused with a pyrimidine ring, and it is substituted with tert-butyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiazole and pyrimidine rings, followed by their fusion and subsequent functionalization with tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods would likely optimize these conditions for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of tert-butyl groups can make the compound susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may target the carbonyl group in the thiazolo[3,2-a]pyrimidine ring.
Substitution: The thiazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction pathway and conditions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical agent due to its unique structure.
Industry: Potential use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing their activity and downstream pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar compounds to 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazole and pyrimidine derivatives. These compounds may share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of tert-butyl groups, which can affect its stability and interactions with other molecules.
Properties
Molecular Formula |
C18H22N4O2S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-tert-butyl-N-(4-tert-butyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H22N4O2S2/c1-17(2,3)11-8-25-15(20-11)21-13(23)10-7-19-16-22(14(10)24)12(9-26-16)18(4,5)6/h7-9H,1-6H3,(H,20,21,23) |
InChI Key |
HLUKKKKHLOTAST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11028560.png)
![tetramethyl 6'-[(2E)-but-2-enoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028561.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11028569.png)
![2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11028572.png)
![N-(4-chlorophenyl)-2-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11028580.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028582.png)

![4-(4-methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028589.png)
![8-iodo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11028602.png)
![N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11028604.png)

![2-(4-Fluorophenyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11028612.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11028615.png)

